molecular formula C7H7BrFNO B1374856 3-Bromo-4-fluoro-2-methoxyaniline CAS No. 1257535-12-8

3-Bromo-4-fluoro-2-methoxyaniline

Cat. No. B1374856
CAS RN: 1257535-12-8
M. Wt: 220.04 g/mol
InChI Key: STJSFBKAABBREW-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-2-methoxyaniline is a chemical compound with the molecular formula C7H7BrFNO. It has a molecular weight of 220.04 . It is also known by the synonyms 6-Amino-2-bromo-3-fluoroanisole and 3-Bromo-4-fluoro-o-anisidine .


Molecular Structure Analysis

The InChI code for 3-Bromo-4-fluoro-2-methoxyaniline is 1S/C7H7BrFNO/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,10H2,1H3 . This indicates the presence of a bromine (Br), fluorine (F), and methoxy (OCH3) group on an aniline (C6H5NH2) ring.


Physical And Chemical Properties Analysis

3-Bromo-4-fluoro-2-methoxyaniline is a liquid at room temperature . It should be stored at 2-8°C . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Pharmacology: Synthesis of Kinase Inhibitors

3-Bromo-4-fluoro-2-methoxyaniline is utilized in pharmacology for the synthesis of kinase inhibitors. These compounds play a crucial role in the development of targeted cancer therapies, as they can inhibit specific enzymes that are involved in the growth and proliferation of cancer cells .

Material Science: Advanced Polymer Research

In material science, this compound is used to create novel polymers with enhanced properties. Its incorporation into polymer chains can result in materials with improved thermal stability, mechanical strength, and chemical resistance, which are valuable for industrial applications .

Chemical Synthesis: Building Block for Complex Molecules

As a versatile building block in chemical synthesis, 3-Bromo-4-fluoro-2-methoxyaniline is employed to construct complex organic molecules. Its reactivity allows for the formation of various chemical bonds, making it a valuable reagent in the synthesis of pharmaceuticals and agrochemicals .

Analytical Chemistry: Chromatography and Spectroscopy

This aniline derivative is used in analytical chemistry, particularly in chromatography and spectroscopy methods, as a standard or reference compound. It helps in the identification and quantification of substances within a mixture, aiding in quality control and research .

Environmental Science: Study of Pollutant Degradation

In environmental science, researchers use 3-Bromo-4-fluoro-2-methoxyaniline to study the degradation pathways of similar organic pollutants. Understanding its breakdown can help in developing strategies for the remediation of contaminated sites .

Biochemistry: Protein Interaction Studies

In biochemistry, this compound is applied in the study of protein interactions. By attaching it to biomolecules, scientists can trace its path and interactions within biological systems, providing insights into cellular processes and potential drug targets.

Safety And Hazards

This compound is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective clothing and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-bromo-4-fluoro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJSFBKAABBREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276523
Record name Benzenamine, 3-bromo-4-fluoro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluoro-2-methoxyaniline

CAS RN

1257535-12-8
Record name Benzenamine, 3-bromo-4-fluoro-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3-bromo-4-fluoro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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